

## JNJ-42165279: A Technical Guide to a Novel Immunotherapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | JNJ-40255293 |           |  |  |
| Cat. No.:            | B15569278    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous signaling lipids known as fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][2][3] [4] By inhibiting FAAH, JNJ-42165279 elevates the levels of these FAAs, thereby potentiating their effects on various physiological processes, including mood, anxiety, and pain.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical development of JNJ-42165279, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and findings from clinical investigations in various neurological and psychiatric disorders. The information is intended to serve as a resource for researchers and professionals in the field of drug development and immunotherapy.

#### **Mechanism of Action**

JNJ-42165279 is an aryl piperazinyl urea compound that acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][7] The molecule covalently binds to the catalytic site of FAAH, leading to its inactivation.[2][4] This inhibition is not permanent, as slow hydrolysis of the drug fragment can regenerate the active enzyme.[2][4] The primary consequence of FAAH inhibition is the accumulation of endogenous FAAs, most notably anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA).[1][3] AEA is a key endocannabinoid that acts as an agonist at cannabinoid receptors (CB1 and



CB2), which are integral components of the endocannabinoid system involved in regulating neurotransmission and immune responses. By increasing the endogenous tone of AEA, JNJ-42165279 is hypothesized to exert therapeutic effects in conditions associated with endocannabinoid system dysregulation.



Click to download full resolution via product page

**Figure 1:** Mechanism of Action of JNJ-42165279.

## Preclinical Data In Vitro Potency and Selectivity

JNJ-42165279 has demonstrated potent inhibitory activity against both human and rat FAAH enzymes. The compound exhibits high selectivity, with minimal off-target activity against a panel of other enzymes, ion channels, transporters, and receptors.[1][8]



| Parameter       | Species                                                                 | Value                                           | Reference |
|-----------------|-------------------------------------------------------------------------|-------------------------------------------------|-----------|
| IC50            | Human FAAH                                                              | 70 ± 8 nM                                       | [1][8][9] |
| Rat FAAH        | 313 ± 28 nM                                                             | [1][9]                                          |           |
| Selectivity     | Panel of 50 receptors,<br>enzymes,<br>transporters, and ion<br>channels | No significant<br>inhibition (>50%) at 10<br>μΜ | [9]       |
| CYP Inhibition  | 1A2, 2C8, 2C9, 2C19,<br>2D6, 3A4                                        | No inhibition at 10 μM                          | [8][9]    |
| hERG Inhibition | No inhibition at 10 μM                                                  | [8][9]                                          |           |

## In Vivo Pharmacokinetics and Pharmacodynamics in Rats

Oral administration of JNJ-42165279 in rats resulted in rapid absorption and distribution to the brain. The compound effectively inhibited FAAH in both the brain and periphery, leading to a significant elevation of AEA, OEA, and PEA levels.[1]

| Parameter               | Dose          | Value   | Time Point | Reference |
|-------------------------|---------------|---------|------------|-----------|
| Cmax (Plasma)           | 20 mg/kg p.o. | 4.2 μΜ  | 1 hour     | [1][9]    |
| Cmax (Brain)            | 20 mg/kg p.o. | 6.3 μΜ  | 1 hour     | [9]       |
| Plasma<br>Concentration | 20 mg/kg p.o. | ~130 nM | 8 hours    | [1][9]    |
| Brain<br>Concentration  | 20 mg/kg p.o. | ~167 nM | 8 hours    | [9]       |

### **Efficacy in a Neuropathic Pain Model**

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated dose-dependent efficacy in reducing tactile allodynia.[1]



| Parameter | Value    | Corresponding<br>Plasma<br>Concentration | Time Point | Reference |
|-----------|----------|------------------------------------------|------------|-----------|
| ED90      | 22 mg/kg | 2.5 μΜ                                   | 30 minutes | [1][9]    |

#### **Clinical Data**

JNJ-42165279 has been evaluated in multiple clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and its efficacy in patient populations.

#### **Phase I Studies in Healthy Volunteers**

Multiple-ascending dose studies in healthy volunteers demonstrated that JNJ-42165279 is generally well-tolerated. The compound exhibited dose-dependent increases in plasma and cerebrospinal fluid (CSF) concentrations of FAAs and high occupancy of brain FAAH.[5][6]



| Parameter                    | Dose                                     | Result                   | Reference |
|------------------------------|------------------------------------------|--------------------------|-----------|
| Plasma AEA Increase          | 10-100 mg (single dose)                  | 5.5 to 10-fold increase  | [5]       |
| Plasma OEA/PEA<br>Increase   | 10-100 mg (single dose)                  | 4.3 to 5.6-fold increase | [5]       |
| CSF AEA Increase             | 10 mg (7 days)                           | ~45-fold increase        | [5]       |
| 25 mg (7 days)               | ~41-fold increase                        | [5]                      |           |
| 75 mg (7 days)               | ~77-fold increase                        | [5]                      |           |
| CSF OEA Increase             | 10 mg (7 days)                           | ~6.6-fold increase       | [5]       |
| 25 mg (7 days)               | ~5.8-fold increase                       | [5]                      | _         |
| 75 mg (7 days)               | ~7.4-fold increase                       | [5]                      | _         |
| Brain FAAH<br>Occupancy      | ≥10 mg (single dose) Saturation (96-98%) |                          | [5][6]    |
| 10 mg (single dose, trough)  | >80%                                     | [5]                      |           |
| 2.5 mg (single dose, trough) | >50%                                     | [5]                      | _         |
| Plasma Half-life             | 8.14 - 14.1 hours                        | [5]                      |           |

### **Phase II Study in Social Anxiety Disorder (SAD)**

A proof-of-concept study evaluated the efficacy of JNJ-42165279 in patients with SAD. While the primary endpoint was not met, the study showed a statistically significant improvement in certain secondary measures, suggesting an anxiolytic effect.[4][10][11][12]



| Parameter                                     | JNJ-42165279<br>(25 mg/day) | Placebo | p-value         | Reference   |
|-----------------------------------------------|-----------------------------|---------|-----------------|-------------|
| Change in LSAS Total Score (Primary)          | -29.4                       | -22.4   | Not significant | [4][10][11] |
| ≥30%<br>Improvement in<br>LSAS Total<br>Score | 42.4%                       | 23.6%   | 0.04            | [4][10][12] |
| CGI-I Score<br>(Much/Very<br>Much Improved)   | 44.1%                       | 23.6%   | 0.02            | [4][10][12] |

#### Phase II Study in Autism Spectrum Disorder (ASD)

In a study involving adolescents and adults with ASD, JNJ-42165279 did not meet its primary endpoints related to core ASD symptoms. However, some secondary outcomes showed a trend favoring the drug, and it was well-tolerated.[13][14]

| Parameter                     | JNJ-42165279 (25<br>mg, twice-daily) vs.<br>Placebo | p-value | Reference |
|-------------------------------|-----------------------------------------------------|---------|-----------|
| ABI-CD Score<br>(Primary)     | No significant reduction                            | 0.284   | [13][14]  |
| ABI-SC Score<br>(Primary)     | No significant reduction                            | 0.290   | [13][14]  |
| ABI-RB Score<br>(Primary)     | No significant reduction                            | 0.231   | [13][14]  |
| RBS-R Score<br>(Secondary)    | Favorable change                                    | 0.006   | [14]      |
| CASI-Anx Score<br>(Secondary) | Favorable change                                    | 0.048   | [14]      |



# **Experimental Protocols FAAH Inhibition Assay**

The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified after a 1-hour pre-incubation with the enzyme. The apparent IC50 values were then determined.[1][9] The time-dependent nature of the inhibition was confirmed by observing changes in the apparent IC50 with varying incubation times.[9] The reversibility of the inhibition was assessed by dialyzing the pre-treated enzyme and measuring the return of enzymatic activity.[9]



Click to download full resolution via product page



Figure 2: Workflow for FAAH Inhibition Assay.

#### **Pharmacokinetic Analysis in Rats**

Following oral administration of JNJ-42165279 to rats, plasma and brain samples were collected at various time points.[1][9] The concentrations of the compound in these samples were quantified using a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) method.[5]



Click to download full resolution via product page

Figure 3: Workflow for Pharmacokinetic Analysis.

#### **Spinal Nerve Ligation (SNL) Model in Rats**



The efficacy of JNJ-42165279 in a neuropathic pain model was assessed using the SNL model. This involved the surgical ligation of the L5 spinal nerve in rats, which induces tactile allodynia (pain response to a non-painful stimulus). The paw withdrawal threshold to a mechanical stimulus was measured before and after oral administration of JNJ-42165279 or vehicle. The data was expressed as the percentage of the maximum possible effect (%MPE).

#### **Brain FAAH Occupancy Measurement by PET**

A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 was conducted in healthy human volunteers to determine the brain FAAH occupancy after single and multiple doses of JNJ-42165279.[5][6] PET scans were performed at baseline and after drug administration to quantify the displacement of the radiotracer, which is indicative of FAAH occupancy by JNJ-42165279.[5][15]

### Safety and Tolerability

Across multiple Phase I and II clinical trials, JNJ-42165279 has demonstrated an acceptable safety profile and was generally well-tolerated.[4][5][10][13] No serious adverse events directly attributed to the drug were reported in the published studies.[7] It is noteworthy that in 2016, Janssen voluntarily suspended dosing in its Phase II trials as a precautionary measure following a serious adverse event in a trial of a different FAAH inhibitor from another company. Dosing resumed after a safety review.[7]

#### Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with a clear mechanism of action and demonstrated target engagement in both preclinical models and human subjects. While it has shown promise in modulating anxiety-related behaviors, its efficacy in the core symptoms of complex neuropsychiatric disorders like ASD remains to be definitively established. The extensive preclinical and clinical data available for JNJ-42165279 provide a solid foundation for further research into the therapeutic potential of FAAH inhibition in a range of immunological and neurological conditions. This technical guide summarizes the key findings to date and offers a valuable resource for the scientific community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ-42165279 Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 12. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebocontrolled study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-42165279: A Technical Guide to a Novel Immunotherapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569278#jnj-42165279-as-a-potential-immunotherapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com